1-Cyano-4-methylcyclohexane-1-carboxylic acid
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Overview
Description
1-Cyano-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H13NO2 It is a derivative of cyclohexane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohexanone with cyanide ions in the presence of a suitable catalyst to form the cyano group. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano or carboxylic acid groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Cyano-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-cyano-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with similar chemical properties but lacking the cyano group.
4-Methyl-1-cyclohexanecarboxylic acid: Another analog with a different substitution pattern on the cyclohexane ring.
Cyclohexanecarboxylic acid: A simpler analog without the methyl and cyano groups.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-cyano-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-7-2-4-9(6-10,5-3-7)8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChI Key |
DBGYLCDQWTTXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C#N)C(=O)O |
Origin of Product |
United States |
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